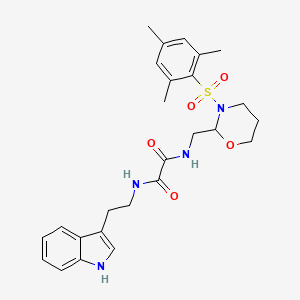

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct functional groups:

- N1-substituent: A 2-(1H-indol-3-yl)ethyl group, which introduces an indole moiety known for its prevalence in bioactive molecules (e.g., serotonin, tryptophan derivatives) .

The oxalamide backbone (N,N'-disubstituted ethanediamide) is a common scaffold in flavor chemistry and drug design due to its ability to engage in hydrogen bonding and modulate receptor interactions .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O5S/c1-17-13-18(2)24(19(3)14-17)36(33,34)30-11-6-12-35-23(30)16-29-26(32)25(31)27-10-9-20-15-28-22-8-5-4-7-21(20)22/h4-5,7-8,13-15,23,28H,6,9-12,16H2,1-3H3,(H,27,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKQLHDAXDMMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula . It contains an indole moiety, which is often associated with various biological activities, and an oxalamide structure that may enhance its pharmacological profile.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects against human immunodeficiency virus (HIV). A patent describes the synthesis of related compounds that demonstrate efficacy in inhibiting HIV replication, suggesting a potential application for this compound in antiviral therapies .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of indole derivatives demonstrated that certain compounds could inhibit HIV replication effectively. The mechanism was attributed to interference with viral entry or replication processes . While this compound was not directly tested, its structural components align with those known to exhibit such effects.

Case Study 2: Inflammatory Response Modulation

In another investigation into indole derivatives, researchers evaluated their impact on macrophage activation. The study found that specific indole compounds significantly reduced the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential pathway through which this compound could exert anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antiviral | Indole derivatives | Inhibition of HIV replication |

| Anti-inflammatory | Indole-based compounds | Reduction of TNF-α and IL-6 expression |

Table 2: Structural Characteristics

| Component | Description |

|---|---|

| Indole Moiety | Associated with diverse biological activities |

| Oxalamide Structure | Potentially enhances pharmacological effects |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and functional properties between the target compound and related oxalamides:

Key Findings

Substituent-Driven Bioactivity: The indole group in the target compound may confer receptor-binding properties distinct from S336’s pyridyl or dimethoxybenzyl groups. Indole derivatives are known to interact with neurological or antimicrobial targets . The mesitylsulfonyl group likely enhances metabolic stability compared to smaller sulfonyl groups (e.g., fluorophenyl in ) due to steric hindrance, reducing enzyme accessibility .

Flavor vs. Therapeutic Potential: S336 and S5456 are validated flavor compounds, whereas the target compound’s indole and mesitylsulfonyl groups suggest divergent applications. Indole derivatives are rarely used in flavor chemistry but are prominent in drug discovery (e.g., kinase inhibitors) .

Enzyme Interactions :

- S5456’s moderate CYP3A4 inhibition contrasts with the target compound’s lack of data. The mesitylsulfonyl group’s bulk may reduce off-target enzyme interactions compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.